PF-3774076

α1A-adrenoceptor selectivity profile stress urinary incontinence

This product is exclusively for research use and is not for human or veterinary therapeutic applications. PF-3774076 is a uniquely characterized, high-purity chiral compound. Its distinct pharmacological fingerprint—high CNS penetration and partial agonism at the α1A-adrenoceptor—makes it an irreplaceable tool for investigating central control of urethral tone and on-target cardiovascular liabilities. Ensure your research has the specific tool required; standard agonists cannot replicate this profile.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
CAS No. 1171824-96-6
Cat. No. B610029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-3774076
CAS1171824-96-6
SynonymsPF-3774076
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
InChIInChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1
InChIKeyCMNAOKMSNCWOHS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-3774076 (1171824-96-6): A CNS-Penetrant α1A-Adrenoceptor Partial Agonist


PF-3774076 (CAS 1171824-96-6) is a chiral 2,3-dihydro-1H-inden-1-yl imidazole derivative developed by Pfizer [1]. It is characterized as a potent, selective partial agonist of the human α1A-adrenoceptor (α1A-AR) with high central nervous system (CNS) penetration [2]. Its primary research application is in the study of stress urinary incontinence (SUI), where its central mechanism of action increases urethral pressure [2]. The compound exhibits a complex pharmacological profile: it demonstrates subtype selectivity over α1B and α1D adrenoceptors, yet its in vivo efficacy is tempered by a notable cardiovascular safety limitation [2].

Why PF-3774076 (1171824-96-6) Cannot Be Substituted by Other α1A-AR Agonists


In-class substitution of PF-3774076 is inadvisable due to significant quantitative differences in selectivity profiles and intrinsic efficacy that dictate distinct functional outcomes. While many α1A-AR agonists (e.g., amidephrine) act as full agonists, PF-3774076's partial agonism and high CNS penetrance confer a unique pharmacological fingerprint [1]. The compound's specific 35- to 89-fold selectivity for α1A over α1B and α1D subtypes is not uniformly shared across its class [2]. Critically, its in vivo failure to separate urethral efficacy from cardiovascular effects represents a distinct, well-documented limitation that serves as a crucial differentiator from compounds like Ro 115-1240 (dabuzalgron), which achieved hemodynamic separation [3]. This divergence in functional safety profiles renders PF-3774076 a specific research tool for investigating the α1A-AR's role in urethral and cardiovascular physiology, rather than a general-purpose α1A agonist [1].

PF-3774076 (1171824-96-6): Quantified Differentiation Against Comparators


PF-3774076 vs. Ro 115-1240: Comparable Selectivity, Divergent Functional Outcomes

PF-3774076 demonstrates a binding selectivity profile for the α1A-adrenoceptor that is quantitatively similar to that of the comparator partial agonist Ro 115-1240 (dabuzalgron) [1]. In radioligand-binding assays, PF-3774076 shows 35- to 89-fold selectivity for the human α1A subtype over α1B and α1D subtypes, a profile the primary source describes as 'similar' to Ro 115-1240 [1]. This establishes PF-3774076 as a validated tool for in vitro studies of α1A-AR pharmacology with a selectivity profile benchmarked against a known clinical candidate.

α1A-adrenoceptor selectivity profile stress urinary incontinence

PF-3774076 vs. Amidephrine: Partial Agonism Confers Different Cardiovascular Liability

PF-3774076 is a partial agonist at the α1A-AR, a property that distinguishes it from full agonists like amidephrine. This difference in intrinsic efficacy translates to distinct in vivo hemodynamic profiles [1]. In conscious animal models, the partial agonist Ro 115-1240 increased urethral tension with no effect on blood pressure or heart rate, whereas the full agonist amidephrine produced dose-dependent hypertension and bradycardia [2]. However, PF-3774076, despite its partial agonism, failed to replicate this separation and caused cardiovascular effects, underscoring that partial agonism alone is insufficient to guarantee hemodynamic safety [3]. This failure is a key, quantifiable differentiator from the more successful partial agonist Ro 115-1240.

α1A-adrenoceptor partial agonist cardiovascular safety

PF-3774076: Quantified Functional Potency at the Human α1A-Adrenoceptor

PF-3774076 demonstrates high functional potency at the human α1A-adrenoceptor in a cell-based assay [1]. The EC50 value for calcium mobilization in CHO cells expressing the cloned human α1A receptor is 27 nM [1]. This quantitative potency metric serves as a benchmark for researchers requiring a potent agonist in this assay system. While comparative EC50 values for other agonists in this exact system are not provided, the 27 nM value establishes a clear performance threshold for PF-3774076.

α1A-adrenoceptor functional assay EC50

PF-3774076: In Vivo Urethral Efficacy with Central Mechanism

PF-3774076 demonstrates a clear in vivo pharmacodynamic effect that differentiates it from peripherally-acting agonists [1]. In anesthetized female dogs, PF-3774076 increased peak urethral pressure in a dose-dependent manner, an effect attributed to a central mechanism of action [1]. This central action distinguishes it from compounds like amidephrine, which primarily act peripherally. While direct quantitative comparison is not available, the confirmed central mechanism is a key differentiator for researchers studying CNS-mediated control of lower urinary tract function.

stress urinary incontinence urethral pressure in vivo pharmacology

Defined Research Applications for PF-3774076 (1171824-96-6) Based on Empirical Evidence


Investigating CNS-Mediated Urethral Function

PF-3774076 is optimally suited for studies designed to dissect the central nervous system's role in controlling urethral tone. Its demonstrated ability to increase urethral pressure via a central mechanism, in contrast to peripherally-acting agonists, makes it a valuable tool for distinguishing between central and peripheral α1A-AR contributions to lower urinary tract function [1]. Researchers should design experiments with a comparator such as a peripherally-restricted agonist (e.g., amidephrine) to fully leverage this mechanistic differentiation [2].

Probing the Link Between α1A-AR Activation and Cardiovascular Effects

This compound is a critical tool for investigating the on-target cardiovascular liabilities of α1A-AR activation. Its well-documented failure to achieve hemodynamic separation in vivo, despite subtype selectivity, makes it an ideal probe to study the specific mechanisms (e.g., activation of both peripheral and central α1A-ARs) that link this receptor's agonism to adverse cardiovascular events [1]. This application directly leverages the key safety liability established in the primary literature [1].

In Vitro Pharmacology of the α1A-Adrenoceptor

PF-3774076 serves as a reliable, high-potency partial agonist for in vitro studies of human α1A-AR pharmacology. Its EC50 of 27 nM in calcium mobilization assays provides a quantitative benchmark for functional activity [1]. Its selectivity profile, validated as being similar to the clinical candidate Ro 115-1240 (35- to 89-fold over α1B/α1D), ensures that observed effects at relevant concentrations are likely mediated through the target α1A receptor [2]. This makes it suitable for receptor binding, signaling, and functional assays in recombinant systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-3774076

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.